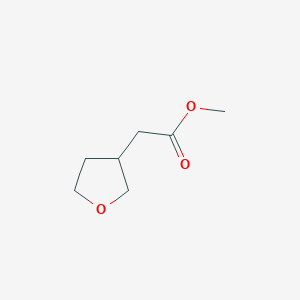

methyl 2-(oxolan-3-yl)acetate

Description

Methyl 2-(oxolan-3-yl)acetate is an ester derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with an acetoxymethyl group. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The compound combines the lipophilic tetrahydrofuran ring with a polar ester group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

methyl 2-(oxolan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)4-6-2-3-10-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUBZCCIRKXELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(oxolan-3-yl)acetate typically involves the esterification of 2-(tetrahydrofuran-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but may include additional steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: methyl 2-(oxolan-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: 2-(tetrahydrofuran-3-yl)acetic acid.

Reduction: 2-(tetrahydrofuran-3-yl)ethanol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

methyl 2-(oxolan-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways involving esters and their derivatives.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(oxolan-3-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tetrahydrofuran ring provides stability and can interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 2-(oxolan-3-yl)acetate with key analogs:

Key Differences and Implications

Ester Group Variations: Ethyl 2-(oxolan-3-yl)acetate (CAS 6413-10-1) has a longer alkyl chain, reducing volatility compared to the methyl analog. Ethyl esters are often preferred in flavoring agents (e.g., Fructone in ) due to their slower evaporation rates . Methyl acetoacetate (CAS 105-45-3), a β-keto ester, exhibits higher reactivity in keto-enol tautomerism, making it a key intermediate in pharmaceuticals and agrochemicals .

This modification is critical in medicinal chemistry for improving bioavailability . 2-Methoxy-2-(oxolan-3-yl)acetic acid (CAS 1547513-00-7) replaces the ester with a carboxylic acid and methoxy group, increasing acidity and altering solubility profiles .

Ring Size and Strain: Methyl 2-(3-aminooxetan-3-yl)acetate hydrochloride (CAS 1780623-90-6) features a smaller oxetane ring (4-membered vs. 5-membered oxolane). Oxetanes exhibit higher ring strain, leading to distinct reactivity in nucleophilic substitutions and polymer chemistry .

Biological Activity

Methyl 2-(oxolan-3-yl)acetate, a compound derived from oxolane, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₇H₁₄O₃

- Molecular Weight : 142.19 g/mol

- IUPAC Name : this compound

The presence of the oxolane ring contributes to the compound's unique chemical properties, providing stability and the ability to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity. Here are some key mechanisms through which it exerts its effects:

- Enzyme Modulation : The compound may affect enzyme kinetics by binding to active sites or allosteric sites, altering their functionality.

- Neurotransmitter Interaction : It has been suggested that this compound could modulate neurotransmitter systems, potentially enhancing cognitive functions or providing neuroprotective effects against oxidative stress and inflammation in neural tissues.

In Vitro Studies

Recent studies have focused on the in vitro biological activities of this compound:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, helping to mitigate oxidative damage in cellular models.

- Neuroprotective Effects : In models of neurodegeneration, this compound has shown potential in protecting neuronal cells from apoptosis induced by oxidative stress.

Case Studies

- Neuroprotection in Rodent Models : A study investigated the effects of this compound on rodent models subjected to oxidative stress. The results indicated a significant reduction in markers of neuronal damage compared to control groups.

- Enzyme Interaction Studies : Another study explored the binding affinity of this compound with acetylcholinesterase (AChE). The findings suggested that the compound could serve as a potential inhibitor, which might be beneficial for conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 2-amino-2-(oxolan-2-yl)acetate | Amino Acid Derivative | Potential neuroprotective effects |

| Methyl 2-(tetrahydrofuran-3-yl)acetate | Tetrahydrofuran Derivative | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.